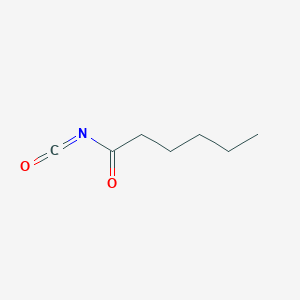

n-Pentanecarbonyl isocyanate

描述

The provided evidence focuses on n-Pentyl isothiocyanate (CAS: 629-12-9), a compound distinct from the queried "n-Pentanecarbonyl isocyanate." While the latter implies a structure with both a carbonyl and isocyanate group (e.g., O=C=N-(CH₂)₄-CO-), the available data pertains to n-Pentyl isothiocyanate, which features a pentyl chain bonded to an isothiocyanate group (-N=C=S). Below is a summary of its properties based on the evidence:

- Chemical Formula: C₆H₁₁NS

- Molecular Weight: 129.223 g/mol

- IUPAC Name: 1-Isothiocyanatopentane

- CAS Registry: 629-12-9

- Key Identifier: InChIKey

SGHJUJBYMSVAJY-UHFFFAOYSA-N.

This compound is part of the isothiocyanate family, known for their reactivity and applications in organic synthesis and agrochemicals.

属性

分子式 |

C7H11NO2 |

|---|---|

分子量 |

141.17 g/mol |

IUPAC 名称 |

hexanoyl isocyanate |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-7(10)8-6-9/h2-5H2,1H3 |

InChI 键 |

OYSWHVQIPJTJJV-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(=O)N=C=O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Industrial Adaptations

The amine substrate, n-pentanecarbonyl amine (), reacts with phosgene in an inert solvent such as chlorobenzene or dichloromethane. The initial exothermic reaction produces carbamoyl chloride (), which undergoes dehydrohalogenation at elevated temperatures (180–240°C) to yield PCI. Industrial implementations often employ gas-phase phosgenation to enhance efficiency, where gaseous phosgene and amine vapors react in a tubular reactor. This method achieves PCI yields exceeding 90% but requires stringent safety measures due to phosgene’s acute toxicity.

Limitations and Byproduct Management

The corrosive nature of HCl necessitates the use of corrosion-resistant reactors, while unreacted phosgene demands scrubbers for neutralization. Side reactions, such as urea formation via isocyanate-amine coupling, are mitigated by maintaining stoichiometric excess of phosgene and rapid product isolation. Despite operational hazards, the phosgene route remains prevalent in large-scale PCI production due to its cost-effectiveness and well-established protocols.

Nonphosgene Methods for PCI Synthesis

Nonphosgene strategies prioritize safer reagents and sustainable processes. These methods typically involve carbamate intermediates derived from carbonylation or carbonate reactions, followed by catalytic decomposition.

Carbamate Formation via Carbon Dioxide and Amine Reaction

A patent-pending method (WO1994017032A1) describes the synthesis of PCI through carbamate salts formed by reacting n-pentanecarbonyl amine with in the presence of a base.

Base Selection and Reaction Optimization

Guanidine derivatives or phosphazene bases facilitate carbamate salt formation under mild conditions (25–50°C, 1–5 bar ). For example, using 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile achieves 94% carbamate yield within 1 hour. The salt is subsequently dehydrated using oxophilic agents like 2-sulfobenzoic anhydride, yielding PCI at 0–20°C with minimal byproducts.

Solvent and Temperature Effects

Aprotic solvents such as acetonitrile or tetrahydrofuran stabilize the carbamate intermediate, while polar solvents enhance dehydrating agent reactivity. Trials with n-octylamine analogs demonstrate that PCI synthesis can achieve >90% yield under optimized conditions, suggesting scalability for PCI production.

Dimethyl Carbonate (DMC) Route

The DMC method offers a phosgene-free pathway by reacting n-pentanecarbonyl amine with DMC to form methyl carbamate, which decomposes catalytically to PCI.

Carbamate Synthesis Conditions

Reaction parameters for methyl carbamate synthesis include a 1:30 amine-to-DMC molar ratio and zinc acetate catalyst at 160°C for 7 hours, yielding 98.9% carbamate. Methanol, a byproduct, is recycled for DMC production, aligning with green chemistry principles.

Catalytic Decomposition of Methyl Carbamate

Thermal decomposition of methyl carbamate requires metal oxide catalysts. Zinc oxide () at 240°C under reduced pressure (7.33 kPa) achieves 99.9% PCI yield in diphenyl ether solvent. Composite catalysts like further enhance selectivity by moderating acid-base sites, reducing side reactions such as urea formation.

Catalytic Systems in PCI Synthesis

Catalyst design is pivotal for optimizing PCI yield and selectivity, particularly in nonphosgene routes.

Single-Component Metal Catalysts

Zinc-based catalysts dominate due to their affordability and versatility. For example, catalyzes carbamate decomposition at 240°C, achieving 97% PCI yield in polyglycol dimethyl ether (PGDE) solvent. Mechanistic studies reveal that zinc sites coordinate with the carbamate’s carbonyl group, weakening the C–O bond and facilitating elimination.

Composite and Supported Catalysts

Bimetallic systems like or improve thermal stability and active site dispersion. For instance, at 230°C in chlorobenzene achieves 91.2% PCI selectivity by suppressing decarbonylation side reactions. Supported catalysts on mesoporous silica () or metal-organic frameworks () enhance mass transfer and catalyst recyclability .

化学反应分析

Reaction with Alcohols

n-Pentanecarbonyl isocyanate reacts with alcohols to form urethane linkages. The carbonyl group adjacent to the -NCO enhances electrophilicity, accelerating the reaction:

-

Key factors :

Reaction with Amines

Primary and secondary amines rapidly form urea derivatives:

-

Kinetics : Reactivity with amines is ~10–100x faster than with alcohols due to stronger nucleophilicity .

Hydrolysis with Water

Hydrolysis produces a primary amine and CO₂, with carbamic acid as an intermediate :

Cyclotrimerization

Under basic catalysis (e.g., acetates), this compound undergoes cyclotrimerization to form isocyanurates :

Reactions with Urethanes and Ureas

At elevated temperatures (>110°C), this compound reacts with urethanes or ureas to form cross-linked allophanates or biurets :

-

Reversibility : These reactions are equilibrium-controlled and significant during polymer post-curing .

Acidic Conditions

Reactions with carboxylic acids yield carbamoyl chlorides (via intermediate adducts) :

Basic Conditions

Deprotonation generates transient anions that catalyze further oligomerization .

Thermal Degradation

Above 150°C, this compound decomposes via:

Table 1: Comparative Reactivity of this compound

| Nucleophile | Product | Rate Constant (Relative) | Conditions |

|---|---|---|---|

| Water | Amine + CO₂ | 1.0 (baseline) | Room temperature |

| Methanol | Urethane | 0.8 | 25°C, uncatalyzed |

| Ethylamine | Urea | 12.5 | 25°C |

| Acetic acid | Carbamoyl chloride | 0.3 | 60°C |

Table 2: Thermal Stability Data

| Decomposition Pathway | Temperature Range | Byproducts |

|---|---|---|

| Decarboxylation | 150–200°C | CO₂, nitriles |

| Carbodiimide formation | 200–250°C | CO₂, polymers |

科学研究应用

n-Pentanecarbonyl isocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants

作用机制

The mechanism of action of hexanoyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is the basis for its use in the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of carbamates and ureas through nucleophilic addition reactions .

相似化合物的比较

Comparison with Similar Compounds

While direct data on "n-Pentanecarbonyl isocyanate" is unavailable, n-Pentyl isothiocyanate can be compared to structurally related compounds, such as other alkyl isothiocyanates and isocyanates.

Table 1: Comparison of Alkyl Isothiocyanates and Isocyanates

Key Differences:

Functional Group :

- Isothiocyanates (-N=C=S) exhibit higher nucleophilicity at sulfur compared to isocyanates (-N=C=O), influencing their reactivity in click chemistry and crosslinking reactions.

Chain Length and Solubility :

- Longer alkyl chains (e.g., pentyl in n-Pentyl isothiocyanate ) increase hydrophobicity, reducing water solubility compared to methyl or ethyl analogs.

Applications: Shorter-chain isothiocyanates (e.g., methyl) are volatile and used as fumigants, while longer chains (e.g., pentyl) may serve as intermediates in non-volatile agrochemicals .

Toxicity :

- Isocyanates (e.g., ethyl isocyanate) are more hazardous due to respiratory sensitization risks, whereas isothiocyanates are generally less toxic but still require careful handling.

Research Findings and Limitations

The evidence provided lacks data on "this compound," necessitating caution in interpretation. For n-Pentyl isothiocyanate , the NIST report confirms its gas-phase IR spectrum and structural properties, but comparative studies with other compounds are absent . Further experimental data—such as boiling points, synthetic routes, or biological activity—would enhance this analysis.

常见问题

Q. What are the critical physical properties of n-Pentanecarbonyl isocyanate, and how do they inform experimental design?

this compound has a boiling point of 136–137°C and a density of 0.878 g/cm³, which are essential for determining purification methods (e.g., distillation) and solvent compatibility in reactions . These properties also guide storage conditions (e.g., tightly sealed containers in ventilated areas to prevent moisture absorption, which could lead to decomposition) .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are data interpreted?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the isocyanate group (-NCO) and alkyl chain structure. Infrared (IR) spectroscopy identifies the characteristic -NCO stretching vibration (~2270 cm). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Key protocols include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Storage in well-ventilated, cool areas away from moisture and oxidizers .

- Immediate treatment of spills with inert absorbents (e.g., sand) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How does phosphine catalysis modulate the reactivity of this compound in cycloaddition reactions?

Phosphine catalysts (e.g., triphenylphosphine) activate polarized intermediates like aza-ortho-quinone methides (aza-o-QM), enabling nucleophilic attack by the isocyanate group. This facilitates asymmetric synthesis of dihydroquinazolinones, with enantioselectivity controlled by chiral phosphine ligands. -NMR tracks catalyst interaction and intermediate formation .

Q. What methodologies resolve contradictions in catalytic efficiency data across studies using this compound?

Discrepancies in yield or enantioselectivity often arise from variations in catalyst loading, solvent polarity, or temperature. Systematic optimization via Design of Experiments (DoE) and kinetic studies (e.g., rate profiling) isolates critical parameters. Comparative analysis using standardized substrates (e.g., benzoxazinanones) reduces confounding variables .

Q. How can enantioselectivity be enhanced in dihydroquinazolinone synthesis using this compound?

Chiral phosphine catalysts with bulky substituents (e.g., Binap derivatives) induce steric effects to favor one enantiomer. Solvent polarity (e.g., THF vs. toluene) and low temperatures (-20°C to 0°C) stabilize transition states, improving enantiomeric excess (ee). Monitoring via chiral HPLC or circular dichroism (CD) validates outcomes .

Q. What role does this compound play in synthesizing chiral pharmaceutical intermediates?

It serves as a versatile electrophile in urea/thiourea formation, critical for kinase inhibitors and antiviral agents. For example, coupling with chiral amines under mild conditions (e.g., 25°C, DCM) yields enantiopure intermediates. Reaction progress is monitored by TLC or in-situ IR to minimize side reactions .

Q. How is this compound applied in polymer science for functional material design?

It functionalizes polyethylene glycol (PEG) chains via urethane linkages, enabling controlled drug delivery systems. Stepwise addition to monomethoxypolyethylene glycols (5–8 EO units) under anhydrous conditions ensures precise chain-length encoding. MALDI-TOF MS confirms successful conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。